1,2,3,4,7,7-Hexachloro-5-norbornene-2,3-dicarboxamide
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Overview
Description
1,2,3,4,7,7-Hexachloro-5-norbornene-2,3-dicarboxamide is a chlorinated organic compound with significant applications in various fields. Its unique structure, characterized by multiple chlorine atoms and a norbornene backbone, makes it a subject of interest in scientific research and industrial applications.
Preparation Methods
The synthesis of 1,2,3,4,7,7-Hexachloro-5-norbornene-2,3-dicarboxamide typically involves the chlorination of norbornene derivatives followed by amide formation. One common synthetic route includes the reaction of hexachloronorbornene with ammonia or amines under controlled conditions. Industrial production methods often employ similar strategies but on a larger scale, ensuring high yield and purity through optimized reaction parameters and purification techniques .
Chemical Reactions Analysis
1,2,3,4,7,7-Hexachloro-5-norbornene-2,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated or dechlorinated products.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,3,4,7,7-Hexachloro-5-norbornene-2,3-dicarboxamide has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals due to its stability and reactivity
Mechanism of Action
The mechanism by which 1,2,3,4,7,7-Hexachloro-5-norbornene-2,3-dicarboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated structure allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and the biological or chemical context .
Comparison with Similar Compounds
1,2,3,4,7,7-Hexachloro-5-norbornene-2,3-dicarboxamide can be compared with other chlorinated norbornene derivatives, such as:
1,4,5,6,7,7-Hexachloro-5-norbornene-2,3-dicarboxylic anhydride: This compound shares a similar backbone but differs in its functional groups, leading to different reactivity and applications.
1,2,3,4,7,7-Hexachloro-5-phenyl-2-norbornene: The presence of a phenyl group in this compound introduces additional aromatic interactions, making it unique in its chemical behavior .
Properties
CAS No. |
74039-14-8 |
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Molecular Formula |
C9H6Cl6N2O2 |
Molecular Weight |
386.9 g/mol |
IUPAC Name |
1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide |
InChI |
InChI=1S/C9H6Cl6N2O2/c10-5-1-2-6(11,9(5,14)15)8(13,4(17)19)7(5,12)3(16)18/h1-2H,(H2,16,18)(H2,17,19) |
InChI Key |
NUWGHXFZRLXKOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2(C(C(C1(C2(Cl)Cl)Cl)(C(=O)N)Cl)(C(=O)N)Cl)Cl |
Origin of Product |
United States |
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